6-(2-Propynyloxy)-1-hexanol

Description

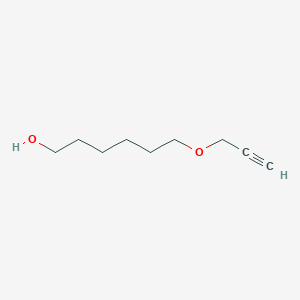

6-(2-Propynyloxy)-1-hexanol (CAS: Not explicitly provided; IUPAC name: 6-(prop-2-yn-1-yloxy)hexan-1-ol) is a derivative of 1-hexanol, a six-carbon primary alcohol. The compound features a hydroxyl group (-OH) at the first carbon and a propynyloxy group (-O-CH₂-C≡CH) at the sixth carbon. This structural combination introduces unique reactivity and physical properties compared to simpler alcohols like 1-hexanol. The propynyloxy group, containing a terminal alkyne, enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making the compound valuable in polymer synthesis, bioconjugation, and materials science .

Applications may include its use as a bifunctional monomer or intermediate in organic synthesis.

Properties

IUPAC Name |

6-prop-2-ynoxyhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-8-11-9-6-4-3-5-7-10/h1,10H,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNZKCVKQFVCJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602127 | |

| Record name | 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58757-86-1 | |

| Record name | 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Propynyloxy)-1-hexanol typically involves the reaction of 6-bromo-1-hexanol with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the propynyloxy group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as copper(I) iodide can further improve the reaction rate and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form this compound derivatives with different degrees of saturation. Sodium borohydride is a typical reducing agent used for this purpose.

Substitution: The propynyloxy group can participate in various substitution reactions, such as nucleophilic substitution with halides or electrophilic substitution with acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Copper(I) iodide as a catalyst in DMF.

Major Products Formed:

Oxidation: 6-(2-Propynyloxy)hexanal or 6-(2-Propynyloxy)hexanoic acid.

Reduction: Saturated derivatives of this compound.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

6-(2-Propynyloxy)-1-hexanol has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 6-(2-Propynyloxy)-1-hexanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering metabolic pathways. The propynyloxy group can also participate in covalent bonding with target molecules, leading to the formation of stable complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physical Properties

*Estimated based on increased molecular weight and polarity compared to 1-hexanol.

Chemical Reactivity

- This compound: The terminal alkyne enables click chemistry, while the -OH allows esterification or etherification. This dual functionality is absent in 1-hexanol and dipropyl ether .

- 1-Hexanol: Limited to typical alcohol reactions (oxidation, esterification). Exhibits low antifungal activity due to weak interactions with microbial targets .

- Dipropyl Ether: Inert compared to alcohols; lacks H-bonding, leading to lower boiling points despite similar molecular weight to 1-hexanol .

Biological Activity

6-(2-Propynyloxy)-1-hexanol is an organic compound characterized by a hexanol backbone with a propynyloxy substituent at the sixth carbon position. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in various scientific domains.

This compound is utilized as a clickable amino acid derivative, facilitating site-specific incorporation into recombinant proteins. Its unique alkyne structure allows for bioorthogonal reactions with azides, making it a valuable tool in chemical biology. The compound is stable under physiological conditions, maintaining activity for at least 24 hours at pH levels of 6.6 and 7.4, which is crucial for its application in biological systems.

Biological Activity

Antimicrobial and Antifungal Properties : Preliminary studies indicate that this compound exhibits notable antimicrobial and antifungal activities. These properties make it a candidate for further exploration in therapeutic applications against various pathogens.

Pharmacokinetics : The compound's stability in plasma and its ability to undergo various biochemical transformations enhance its potential as a pharmaceutical agent. The pharmacokinetic profile suggests that it can be effectively utilized in drug delivery systems.

Case Studies

- Antifungal Activity : In vitro studies have demonstrated that this compound shows significant inhibition against common fungal strains, suggesting its potential use as an antifungal agent in clinical settings.

- Microbial Inhibition : Research has indicated that this compound can inhibit the growth of several bacterial strains, highlighting its applicability in developing new antimicrobial agents.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Hexanol with propynyloxy | Antimicrobial, antifungal |

| 6-(2-Propynyloxy)hexanoic acid | Carboxylic acid derivative | Limited antimicrobial activity |

| 6-(2-Propynyloxy)hexanal | Aldehyde derivative | Moderate antimicrobial activity |

| 6-(2-Propynyloxy)-1-hexylamine | Amine derivative | Potentially lower activity |

Applications in Research

The versatility of this compound extends beyond antimicrobial applications:

- Chemical Biology : It serves as a building block for synthesizing complex organic molecules.

- Pharmaceutical Development : Ongoing research explores its role as a precursor for active pharmaceutical ingredients.

- Industrial Use : The compound is employed in producing specialty chemicals and polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.